molecular formula C22H23ClN4O3S2 B11414342 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11414342
M. Wt: 491.0 g/mol
InChI Key: OXWGTRYCFHFGRA-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine core substituted with chloro, ethyl(phenyl)sulfamoyl, and propylsulfanyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the pyrimidine core and introduce the substituents through a series of reactions such as nucleophilic substitution, sulfonation, and alkylation. The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as palladium, and reagents like sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium hydride for deprotonation, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group with an amine yields the corresponding amine derivative .

Scientific Research Applications

5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(butylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications .

Properties

Molecular Formula

C22H23ClN4O3S2

Molecular Weight

491.0 g/mol

IUPAC Name

5-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H23ClN4O3S2/c1-3-14-31-22-24-15-19(23)20(26-22)21(28)25-16-10-12-18(13-11-16)32(29,30)27(4-2)17-8-6-5-7-9-17/h5-13,15H,3-4,14H2,1-2H3,(H,25,28)

InChI Key

OXWGTRYCFHFGRA-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC)C3=CC=CC=C3)Cl

Origin of Product

United States

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